
(2S)-2-amino-3-(dimethylamino)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-(dimethylamino)propanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids. It is commonly used as a research tool in the field of neuroscience due to its ability to activate nicotinic acetylcholine receptors. This compound is a colorless or white crystalline powder with a molecular formula of C5H12ClNO2 and a molecular weight of 153.61 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(dimethylamino)propanoic acid hydrochloride typically involves the reaction of (2S)-2-amino-3-(dimethylamino)propanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The product is then purified through recrystallization to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors to ensure consistent product quality and yield .
化学反应分析
Types of Reactions
(2S)-2-amino-3-(dimethylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
(2S)-2-amino-3-(dimethylamino)propanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of enzyme-substrate interactions and protein structure.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
作用机制
The compound exerts its effects by interacting with nicotinic acetylcholine receptors, which are ion channels involved in neurotransmission. Upon binding to these receptors, (2S)-2-amino-3-(dimethylamino)propanoic acid hydrochloride induces a conformational change that allows the flow of ions across the cell membrane, leading to neuronal activation. This mechanism is crucial for its use in neuroscience research.
相似化合物的比较
Similar Compounds
- (2S)-2-amino-3-(methylamino)propanoic acid hydrochloride
- (2S)-2-amino-3-(ethylamino)propanoic acid hydrochloride
- (2S)-2-amino-3-(dimethylamino)butanoic acid hydrochloride
Uniqueness
(2S)-2-amino-3-(dimethylamino)propanoic acid hydrochloride is unique due to its specific interaction with nicotinic acetylcholine receptors, which distinguishes it from other similar compounds. Its structural features, such as the dimethylamino group, contribute to its distinct pharmacological profile and research applications .
属性
分子式 |
C5H13ClN2O2 |
|---|---|
分子量 |
168.62 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(dimethylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-7(2)3-4(6)5(8)9;/h4H,3,6H2,1-2H3,(H,8,9);1H/t4-;/m0./s1 |
InChI 键 |
JXAGRLBYOYAIRY-WCCKRBBISA-N |
手性 SMILES |
CN(C)C[C@@H](C(=O)O)N.Cl |
规范 SMILES |
CN(C)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


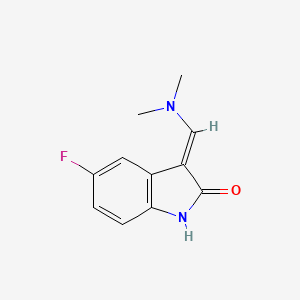
![(2R,4R)-2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-amine](/img/structure/B11749715.png)
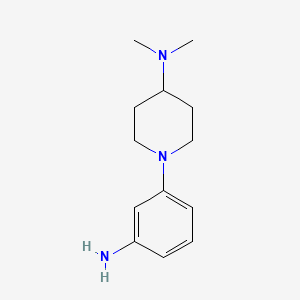
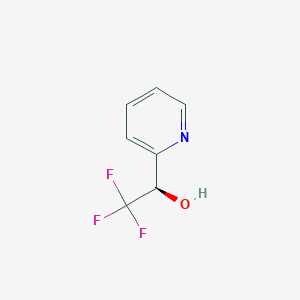
![(2R)-2-phenyl-2H,3H-imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B11749719.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11749725.png)
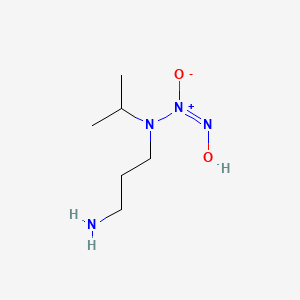

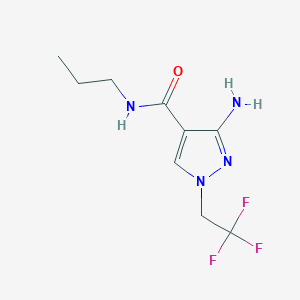
![hexyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749739.png)
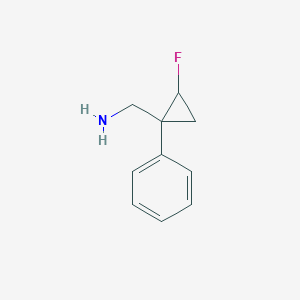
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11749765.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11749766.png)
![[5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid](/img/structure/B11749773.png)
